![molecular formula C24H17N3O2 B333173 1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone](/img/structure/B333173.png)
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone
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Overview
Description
1-benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone is a member of quinolines.
Scientific Research Applications
Synthesis and Characterization
- Electrochemical Synthesis : Novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties have been synthesized using an electrochemical process starting from related compounds (Largeron & Fleury, 1998).
- Oligobenzimidazoles : Benzimidazole monomers and oligomers have been synthesized and characterized for their optical, electrical, electrochemical, and thermal properties (Anand & Muthusamy, 2018).
Antimicrobial and Antiviral Activities
- Antibacterial Screening : Novel thiazolyl pyrazole and benzoxazole compounds, related to benzimidazoles, have been synthesized and evaluated for their antibacterial activities (Landage, Thube, & Karale, 2019).
- Anti-microbial Activity : Substituted benzimidazole analogs were synthesized and screened for in vitro antimicrobial activity and cytotoxicity (Shankar et al., 2018).
- Antiviral Potential : Substituted benzimidazoles have been evaluated for their antimicrobial and antiviral potential, showing selective activity against certain viruses (Sharma et al., 2009).
Pharmacological Evaluation
- Serotonin Type-3 Receptor Antagonists : Quinoxalin-2-carboxamides, structurally similar to benzimidazoles, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists (Mahesh et al., 2011).
Synthesis of Radiopharmaceuticals
- PET Imaging Agents : Synthesis of HG-10-102-01, a compound related to benzimidazoles, as a potential PET imaging agent for Parkinson's disease has been explored (Wang et al., 2017).
properties
Product Name |
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone |
---|---|
Molecular Formula |
C24H17N3O2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
benzimidazol-1-yl-[2-(4-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H17N3O2/c1-29-17-12-10-16(11-13-17)22-14-19(18-6-2-3-7-20(18)26-22)24(28)27-15-25-21-8-4-5-9-23(21)27/h2-15H,1H3 |
InChI Key |
SJYBRNSXRKIGBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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